molecular formula C15H7ClN6O4S B11052673 3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11052673
M. Wt: 402.8 g/mol
InChI Key: OARAIBAFALVIBT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and substituted with chlorophenyl and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in high yields . The reaction conditions are straightforward and efficient, making it a practical approach for laboratory synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis method mentioned above can be adapted for larger-scale production. The simplicity and efficiency of this method make it suitable for industrial applications, provided that appropriate scaling-up techniques are employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitro groups, potentially converting them to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, where halogen or nitro groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amino derivatives, and substitution can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-6-(3,5-dinitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H7ClN6O4S

Molecular Weight

402.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(3,5-dinitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H7ClN6O4S/c16-10-3-1-8(2-4-10)13-17-18-15-20(13)19-14(27-15)9-5-11(21(23)24)7-12(6-9)22(25)26/h1-7H

InChI Key

OARAIBAFALVIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(S3)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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